molecular formula C27H37ClN8O5 B8117289 H-D-Phe-Pip-Arg-pNA hydrochloride

H-D-Phe-Pip-Arg-pNA hydrochloride

Cat. No.: B8117289
M. Wt: 589.1 g/mol
InChI Key: YEOVJZRYPLLHJL-FMVQVTEISA-N
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Description

S-2238 (hydrochloride) is a chromogenic substrate for thrombin, widely used in biochemical and clinical research. Its chemical name is H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride. The compound is known for its ability to release p-nitroaniline upon enzymatic cleavage by thrombin, which can be quantified by colorimetric detection at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2238 (hydrochloride) involves the coupling of H-D-Phenylalanyl-L-pipecolyl-L-arginine with p-nitroaniline, followed by the formation of the dihydrochloride salt. The reaction conditions typically include the use of protecting groups to ensure selective reactions at specific sites on the molecule. The final product is purified through crystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of S-2238 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

S-2238 (hydrochloride) primarily undergoes enzymatic cleavage by thrombin, resulting in the release of p-nitroaniline. This reaction is specific to thrombin and does not occur with other proteases .

Common Reagents and Conditions

The enzymatic reaction requires the presence of thrombin and is typically carried out in a buffered aqueous solution at physiological pH. The reaction is monitored by measuring the increase in absorbance at 405 nm, which corresponds to the formation of p-nitroaniline .

Major Products Formed

The major product formed from the enzymatic cleavage of S-2238 (hydrochloride) is p-nitroaniline, which is detected colorimetrically. The other product is H-D-Phenylalanyl-L-pipecolyl-L-arginine .

Scientific Research Applications

S-2238 (hydrochloride) is extensively used in scientific research for the following applications:

Mechanism of Action

S-2238 (hydrochloride) acts as a substrate for thrombin. Upon cleavage by thrombin, the compound releases p-nitroaniline, which can be quantified by its absorbance at 405 nm. This reaction is highly specific to thrombin, making S-2238 (hydrochloride) a valuable tool for measuring thrombin activity. The molecular target is thrombin, and the pathway involves the hydrolysis of the peptide bond between arginine and p-nitroaniline .

Comparison with Similar Compounds

Similar Compounds

    H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline acetate: Similar to S-2238 (hydrochloride) but in acetate form.

    Chromogenix S-2222: A chromogenic substrate for Factor Xa.

    Chromogenix S-2765: Another chromogenic substrate for Factor Xa .

Uniqueness

S-2238 (hydrochloride) is unique due to its high specificity for thrombin and its ability to provide a colorimetric readout, making it highly useful in both research and clinical settings. Its stability and ease of use further enhance its applicability in various assays .

Properties

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N8O5.ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);1H/t21-,22+,23+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOVJZRYPLLHJL-FMVQVTEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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